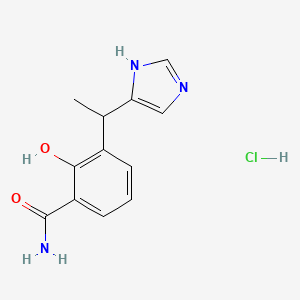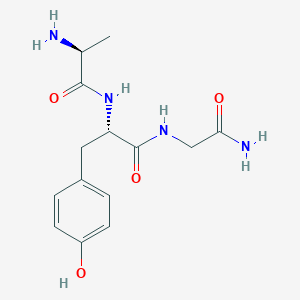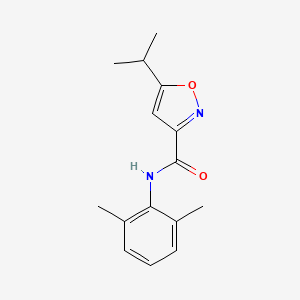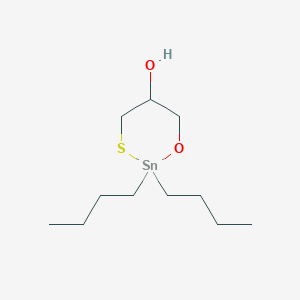![molecular formula C16H14O B14275734 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one CAS No. 169393-49-1](/img/structure/B14275734.png)
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylethynyl)bicyclo[321]oct-2-en-8-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethynyl group attached to a bicyclo[321]oct-2-en-8-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.2.1]oct-2-en-8-one core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Phenylethynyl Group Introduction: The phenylethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the bicyclic core with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the phenylethynyl group.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenylethynyl moiety.
Applications De Recherche Scientifique
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]oct-2-en-8-one: Lacks the phenylethynyl group, making it less versatile in terms of functionalization.
Bicyclo[2.2.2]oct-2-ene: A similar bicyclic compound but with a different ring structure, leading to different chemical properties.
Phenylethynyl derivatives: Compounds with phenylethynyl groups attached to different cores, offering varying reactivity and applications.
Uniqueness
2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one is unique due to the combination of its bicyclic core and phenylethynyl group. This combination provides a balance of structural rigidity and functional versatility, making it valuable for a wide range of applications in chemistry, biology, and materials science.
Propriétés
Numéro CAS |
169393-49-1 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(2-phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one |
InChI |
InChI=1S/C16H14O/c17-16-14-9-8-13(15(16)11-10-14)7-6-12-4-2-1-3-5-12/h1-5,8,14-15H,9-11H2 |
Clé InChI |
FNRGFSTVBNANBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=CCC1C2=O)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



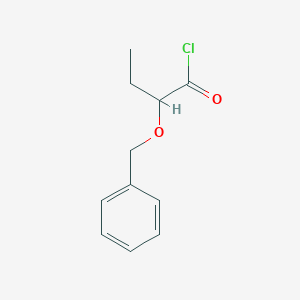

![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
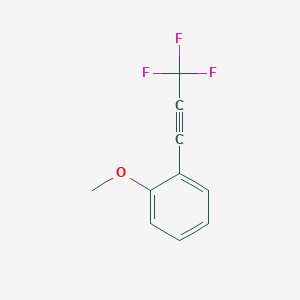
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
